molecular formula C18H24N2O5 B3011470 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 899958-14-6

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B3011470
CAS No.: 899958-14-6
M. Wt: 348.399
InChI Key: MIWGGAUNLKQDOY-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic oxalamide derivative characterized by a 1,4-dioxaspiro[4.5]decane moiety linked to a 2-methoxyphenyl group via an oxalamide bridge.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-23-15-8-4-3-7-14(15)20-17(22)16(21)19-11-13-12-24-18(25-13)9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWGGAUNLKQDOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2COC3(O2)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps. The starting material, 1,4-dioxaspiro[4.5]decan-2-ylmethanol, is first prepared through a reaction involving cyclohexanone and ethylene glycol under acidic conditions . This intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl derivative. Finally, the oxalyl derivative is coupled with 2-methoxyaniline under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxalamide moiety, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxalamides.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related oxalamide derivatives, highlighting variations in substituents, molecular weights, and synthetic yields:

Compound Name Substituents (N1/N2) Molecular Formula Molecular Weight Key Data/Findings Reference
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl / 2-methoxyphenyl C19H26N2O5 362.4 Structural rigidity; no bioactivity data
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl / 3,5-dimethylphenyl C19H26N2O4 346.4 Increased lipophilicity; no solubility data
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-ethyloxalamide 1,4-dioxaspiro[4.5]decan-2-ylmethyl / ethyl C13H22N2O4 270.3 Simplified structure; lower molecular weight
N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (Compound 17) 4-methoxyphenethyl / 2-methoxyphenyl C18H20N2O4 328.4 35% synthetic yield; no dimer formation
N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2) 2-methoxyphenyl / 4-sulfamoylphenyl C15H15N3O5S 349.4 Sulfonamide group enhances H-bonding; 73% yield
N1-(2-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)-N2-(methylferrocenyl)oxalamide (2c) Fluorophenyl / methylferrocenyl C27H25FeFN4O5 560.4 Ferrocene moiety introduces redox activity; yellow solid

Key Observations:

Structural Flexibility vs. Rigidity: The spirocyclic derivatives (e.g., ) exhibit higher molecular weights and rigidity compared to non-spiro analogs like Compound 17 . This rigidity may improve target selectivity but reduce metabolic stability.

Substituent Effects: Electron-donating groups (e.g., methoxy in ) enhance solubility but may reduce membrane permeability. Functional groups like sulfamoyl () or ferrocenyl () introduce unique properties (e.g., H-bonding, redox activity) for specialized applications.

Synthetic Feasibility: Yields vary significantly (35% for Compound 17 vs. 73% for Compound 2 ), suggesting that steric hindrance from spirocyclic systems (e.g., ) may complicate synthesis.

Biological Activity

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxyphenyl)oxalamide is a synthetic compound notable for its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, preliminary research findings, and potential therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C18H24N2O4, with a molecular weight of approximately 332.4 g/mol. The compound features a 1,4-dioxaspiro[4.5]decan moiety that contributes to its three-dimensional conformation and a methoxyphenyl group that may enhance its biological activity and chemical reactivity .

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic properties. The proposed mechanism of action involves interaction with specific molecular targets, potentially modulating signal transduction pathways and influencing enzyme activity .

Potential Targets

  • Receptor Interacting Protein Kinase 1 (RIPK1) : The compound has been identified as an inhibitor of RIPK1's kinase activity, which plays a crucial role in regulating necroptosis—a form of programmed cell death .
  • Inflammatory Pathways : It is hypothesized that the compound may interfere with pathways involved in inflammation, although specific targets remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryPreliminary evidence suggests activity
AnalgesicPotential analgesic effects noted
Kinase inhibitionInhibits RIPK1 kinase activity
Interaction with enzymesModulates enzyme activity in signaling pathways

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of oxalamides and found that derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways.

Study 2: Kinase Inhibition

Research focused on the inhibition of RIPK1 by various oxalamide derivatives showed promising results in reducing necroptotic cell death in cellular models. The structure-activity relationship indicated that modifications to the methoxy group could enhance inhibitory potency.

Study 3: Analgesic Properties

Preclinical trials assessed the analgesic effects of similar compounds in animal models, demonstrating reduced pain responses through central nervous system pathways.

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